

# Griffithazanone A: A Technical Guide for Researchers

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Compound of Interest		
Compound Name:	Griffithazanone A	
Cat. No.:	B1163343	Get Quote

IUPAC Name: (3R,4R)-3-hydroxy-4-methyl-3,4-dihydro-1H-benzo[g]quinoline-2,5,10-trione

CAS Number: 240122-30-9

**Core Compound Details** 

Parameter	Value	Reference
Molecular Formula	C14H11NO4	[1][2]
Molecular Weight	257.24 g/mol	[1]
Appearance	Yellow powder	[1]
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone	[1]
Source	Twigs and leaves of Goniothalamus yunnanensis	[1]

# **Biological Activity and Mechanism of Action**

**Griffithazanone A**, an alkaloid isolated from Goniothalamus yunnanensis, has demonstrated significant potential as an anti-tumor agent, particularly in the context of non-small cell lung cancer (NSCLC).[1]



## **Antitumor Activity**

**Griffithazanone A** exhibits potent inhibitory activity against the A549 human non-small cell lung cancer cell line, with an IC<sub>50</sub> value of 6.775 μM.[1] Its cytotoxic effects are dose-dependent and are mediated through the induction of apoptosis and the generation of reactive oxygen species (ROS).[1] Furthermore, **Griffithazanone A** has been shown to enhance the efficacy of epidermal growth factor receptor (EGFR)-targeted drugs such as gefitinib and osimertinib, and can even reverse resistance to osimertinib in NSCLC cells.[1]

#### **Mechanism of Action**

The primary mechanism of action for **Griffithazanone A**'s antitumor effects involves the targeting of PIM1 kinase.[1] By inhibiting PIM1, **Griffithazanone A** modulates the ASK1/JNK/p38 and BAD/Bcl-2 signaling pathways, which are crucial in the regulation of apoptosis.[1] This activity leads to an increase in the expression of the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2, ultimately promoting cancer cell death. [1]

# **Experimental Protocols Isolation of Griffithazanone A**

**Griffithazanone A** was isolated from the twigs and leaves of Goniothalamus yunnanensis. The dried and powdered plant material was extracted with a solvent, and the resulting crude extract was subjected to various chromatographic techniques to yield pure compounds, including **Griffithazanone A**. The structural elucidation was performed using nuclear magnetic resonance (NMR) spectroscopy.[1]

## **Cell Viability Assay (MTT Assay)**

The inhibitory effect of **Griffithazanone A** on the proliferation of A549 cells was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. A549 cells were seeded in 96-well plates and treated with varying concentrations of **Griffithazanone A** for 24, 48, and 72 hours. The MTT reagent was then added to each well, and the resulting formazan crystals were dissolved in a suitable solvent. The absorbance was measured at a specific wavelength to determine cell viability, and the IC<sub>50</sub> value was calculated.[1]



## **Apoptosis Assays**

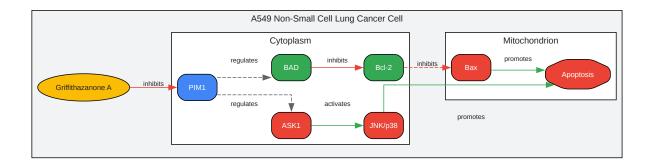
Flow Cytometry: A549 cells treated with **Griffithazanone A** were harvested, washed, and stained with Annexin V-FITC and Propidium Iodide (PI). The stained cells were then analyzed by flow cytometry to quantify the percentage of apoptotic cells.[1]

TUNEL Staining: Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) staining was used to detect DNA fragmentation, a hallmark of apoptosis, in A549 cells treated with **Griffithazanone A**.[1]

## **Wound Healing and Colony Formation Assays**

To assess the effect of **Griffithazanone A** on cell migration and proliferation, wound healing and colony formation assays were performed. For the wound healing assay, a scratch was made in a confluent monolayer of A549 cells, and the rate of wound closure was monitored in the presence of **Griffithazanone A**. In the colony formation assay, the ability of single A549 cells to grow into colonies was assessed after treatment with the compound.[1]

# **Signaling Pathway Diagram**

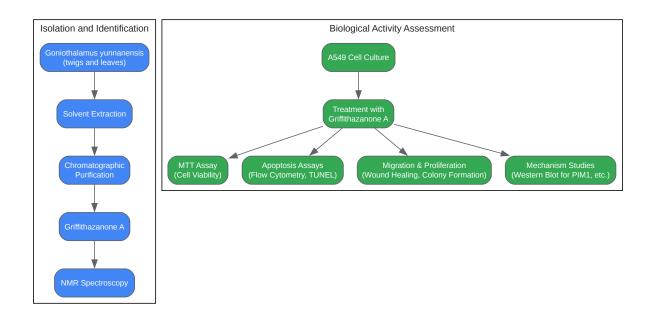


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Caption: **Griffithazanone A** signaling pathway in NSCLC cells.



## **Experimental Workflow Diagram**



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Caption: Workflow for **Griffithazanone A** research.

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#### References

• 1. researchgate.net [researchgate.net]



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